
3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3,3,5-Tetramethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate is a synthetic organic compound that belongs to the class of indolium salts. This compound is characterized by its unique structure, which includes a tetramethyl-substituted indolium core linked to a butane sulfonate group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,3,5-Tetramethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate typically involves the alkylation of 2,3,3,5-tetramethylindole with a suitable sulfonate ester. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester. Common solvents used in this reaction include dichloromethane or acetonitrile. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts, such as Lewis acids, can also be employed to accelerate the reaction. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
4-(2,3,3,5-Tetramethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The indolium core can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the indolium salt to its corresponding indole.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various indole derivatives, which can be further functionalized for specific applications.
科学研究应用
4-(2,3,3,5-Tetramethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the study of biological processes, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism by which 4-(2,3,3,5-Tetramethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate exerts its effects involves its interaction with various molecular targets. The indolium core can interact with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of the target molecules, thereby influencing biological processes. The sulfonate group enhances the solubility of the compound, facilitating its transport and distribution within biological systems.
相似化合物的比较
Similar Compounds
- 1,2,3,3-Tetramethyl-3H-indolium iodide
- 2,3,3-Trimethylindolenine
- 1,3,3-Trimethyl-2-methyleneindoline
Uniqueness
4-(2,3,3,5-Tetramethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate is unique due to the presence of the butane sulfonate group, which imparts distinct solubility and reactivity properties compared to other indolium salts. This makes it particularly useful in applications where enhanced solubility and specific reactivity are desired.
属性
CAS 编号 |
54136-29-7 |
|---|---|
分子式 |
C16H23NO3S |
分子量 |
309.4 g/mol |
IUPAC 名称 |
4-(2,3,3,5-tetramethylindol-1-ium-1-yl)butane-1-sulfonate |
InChI |
InChI=1S/C16H23NO3S/c1-12-7-8-15-14(11-12)16(3,4)13(2)17(15)9-5-6-10-21(18,19)20/h7-8,11H,5-6,9-10H2,1-4H3 |
InChI 键 |
RBBBQDHFTRURQO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)[N+](=C(C2(C)C)C)CCCCS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


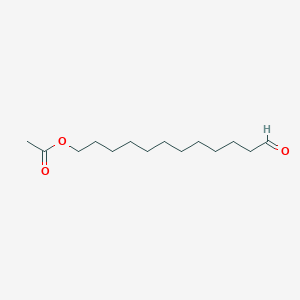
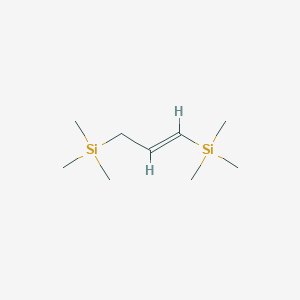
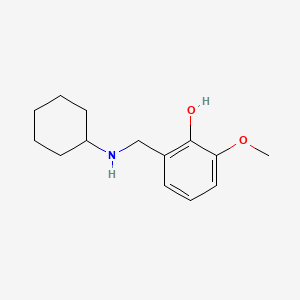
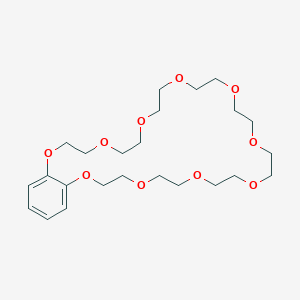
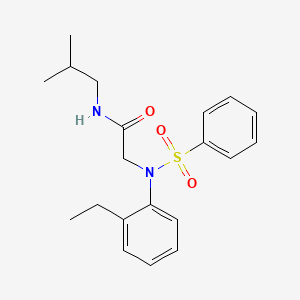
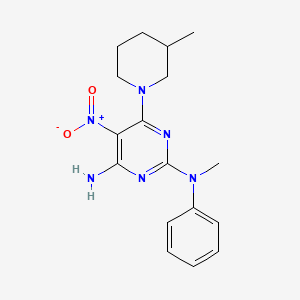
![3-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic Acid](/img/structure/B14146428.png)
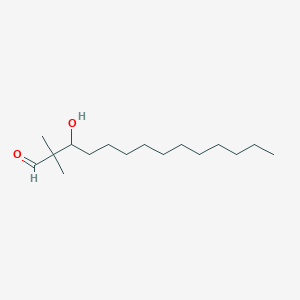
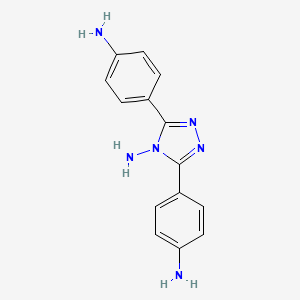
![(2E)-2-[(6-hydroxy-4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarboxamide](/img/structure/B14146439.png)
![N-(5-fluoro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14146458.png)
![2,4-Dimethylthieno[3,2-d]pyrimidine](/img/structure/B14146461.png)
![2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]acetic acid](/img/structure/B14146462.png)

